molecular formula C13H18O2 B1394718 3-Isopropyl-4-propoxybenzaldehyde CAS No. 883538-71-4

3-Isopropyl-4-propoxybenzaldehyde

Cat. No.: B1394718
CAS No.: 883538-71-4
M. Wt: 206.28 g/mol
InChI Key: UOPVFIMWMDSNBF-UHFFFAOYSA-N
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Description

3-Isopropyl-4-propoxybenzaldehyde is an organic compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . It is a benzaldehyde derivative, characterized by the presence of an isopropyl group at the third position and a propoxy group at the fourth position on the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4-propoxybenzaldehyde typically involves the alkylation of 3-isopropylbenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-isopropylbenzaldehyde is reacted with a propoxy-substituted aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4-propoxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-propoxybenzaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in organic synthesis. The compound can also participate in nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-4-propoxybenzaldehyde is unique due to the presence of both isopropyl and propoxy groups, which confer specific steric and electronic properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals .

Properties

IUPAC Name

3-propan-2-yl-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-7-15-13-6-5-11(9-14)8-12(13)10(2)3/h5-6,8-10H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPVFIMWMDSNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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